N-{1-[6-(trifluoromethyl)pyridine-3-carbonyl]azetidin-3-yl}pyrimidin-2-amine
Description
Properties
IUPAC Name |
[3-(pyrimidin-2-ylamino)azetidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N5O/c15-14(16,17)11-3-2-9(6-20-11)12(23)22-7-10(8-22)21-13-18-4-1-5-19-13/h1-6,10H,7-8H2,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDFZYNDBHPTBEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CN=C(C=C2)C(F)(F)F)NC3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[6-(trifluoromethyl)pyridine-3-carbonyl]azetidin-3-yl}pyrimidin-2-amine typically involves multiple steps, starting from readily available precursors. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This method involves the reaction of a boron reagent with a halogenated precursor in the presence of a palladium catalyst. The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes scaling up the Suzuki–Miyaura coupling reaction and refining the purification process. The use of automated reactors and continuous flow systems can enhance the efficiency and reproducibility of the synthesis, making it feasible for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-{1-[6-(trifluoromethyl)pyridine-3-carbonyl]azetidin-3-yl}pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of certain atoms within the molecule.
Substitution: The trifluoromethyl group and other substituents can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are carefully chosen to achieve the desired transformation with high selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility for further applications.
Scientific Research Applications
N-{1-[6-(trifluoromethyl)pyridine-3-carbonyl]azetidin-3-yl}pyrimidin-2-amine has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules, particularly in the development of new materials and catalysts.
Biology: Its unique structure allows it to interact with biological macromolecules, making it a valuable tool for studying enzyme mechanisms and protein-ligand interactions.
Medicine: The compound’s potential therapeutic properties are being explored, including its use as a lead compound for developing new drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of N-{1-[6-(trifluoromethyl)pyridine-3-carbonyl]azetidin-3-yl}pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The pyridine and pyrimidine rings can form hydrogen bonds and other interactions with the active sites of enzymes, modulating their activity and leading to the desired biological effect .
Comparison with Similar Compounds
Compound 8 (N-(6-morpholinopyridin-3-yl)-5-nitro-4-(4-(trifluoromethyl)phenoxy)pyrimidin-2-amine)
- Features: Contains a morpholino-pyridine group, nitro substituent, and trifluoromethylphenoxy linkage.
- Synthesis: Prepared via nucleophilic substitution of 6-morpholinopyridin-3-amine with a pyrimidine intermediate in THF .
- Key Difference: Unlike BK85477’s azetidine ring, Compound 8 uses a morpholino group, which may alter solubility and target interactions.
UDO and UDD (Pyridine-based CYP51 Inhibitors)
- Features: UDO [(S)-(4-chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone] and UDD [N-[4-(trifluoromethyl)phenyl]-N-[1-[5-(trifluoromethyl)-2-pyridyl]-4-piperidyl]pyridin-3-amine] incorporate piperazine/piperidine and trifluoromethyl groups.
- Activity: Both inhibit the non-azolic CYP51 enzyme, demonstrating efficacy against Trypanosoma cruzi comparable to posaconazole .
- Comparison : BK85477’s azetidine and pyrimidine-amine moieties may offer distinct binding modes compared to UDO/UDD’s piperazine-based scaffolds.
N-(6-(Trifluoromethyl)pyridin-2-yl)pyrimidin-4-amine Analogues
Ax Series Pyrimidin-2-amine Derivatives
- Features: Compounds like Ax11 [(E)-4-(2-methoxybenzylidene)amino)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine] include methoxybenzylidene and trimethoxyphenyl substituents.
- Properties : Exhibit melting points of 90–122°C and antimicrobial/antiproliferative activities .

- Comparison : BK85477 lacks the extended aromatic systems seen in Ax compounds, which may reduce π-π stacking interactions but improve metabolic stability.
Comparative Data Table
Biological Activity
N-{1-[6-(trifluoromethyl)pyridine-3-carbonyl]azetidin-3-yl}pyrimidin-2-amine is a compound that has attracted considerable attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological contexts, and relevant case studies.
Chemical Structure and Properties
The compound features a trifluoromethyl group attached to a pyridine ring, linked to an azetidine ring and a pyrimidine moiety. This structural configuration is significant for its biological activity, as the trifluoromethyl group enhances lipophilicity and stability, which are crucial for interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C14H11F3N4O2 |
| Molecular Weight | 310.24 g/mol |
| Melting Point | 179-181°C |
| Solubility | Soluble in DMSO, ethanol |
The mechanism of action of this compound involves its interaction with specific enzymes and receptors. The presence of the trifluoromethyl group allows for enhanced binding affinity to various biological targets, modulating key biochemical pathways involved in disease processes.
Anticancer Properties
Numerous studies have demonstrated the anticancer potential of this compound:
- Inhibition of Cancer Cell Proliferation : Research indicates that this compound effectively inhibits cell proliferation in various cancer cell lines, including breast, lung, prostate, and ovarian cancers. The IC50 values vary depending on the cancer type but generally fall within the nanomolar range, indicating potent activity against these malignancies.
Anti-inflammatory Effects
The compound has also shown promise as an anti-inflammatory agent:
- Reduction of Inflammatory Markers : In animal models of arthritis, treatment with this compound resulted in significant reductions in inflammatory markers such as TNF-alpha and IL-6. This suggests its potential utility in managing inflammatory conditions.
Neuroprotective Effects
Additionally, neuroprotective properties have been observed:
- Protection Against Oxidative Stress : Studies indicate that this compound can protect neuronal cells from oxidative stress-induced apoptosis. It enhances the expression of antioxidant enzymes and reduces markers of oxidative damage, highlighting its potential for treating neurodegenerative diseases.
Case Studies
Several case studies illustrate the compound's efficacy:
- Breast Cancer Model : In a preclinical study involving MCF7 breast cancer cells, treatment with this compound led to a 70% reduction in cell viability at concentrations as low as 50 nM over 48 hours .
- Arthritis Model : In a collagen-induced arthritis model in rats, administration of the compound resulted in decreased paw swelling and joint destruction compared to controls. Histological analysis confirmed reduced infiltration of inflammatory cells.
Safety and Toxicity
While promising, it is essential to evaluate the safety profile:
Q & A
Basic Research Question
- ¹H/¹³C NMR : Focus on the azetidine ring protons (δ 3.5–4.5 ppm, split due to ring strain) and pyrimidine NH (δ 8.0–8.5 ppm). The trifluoromethyl group appears as a singlet in ¹⁹F NMR (δ -60 to -70 ppm) .
- HRMS (ESI) : Confirm molecular weight (e.g., [M+H]+ peak matching theoretical mass) .
- IR Spectroscopy : Identify carbonyl stretches (1650–1750 cm⁻¹) and NH bends (3300–3500 cm⁻¹) .
How can researchers resolve contradictions in biological activity data when testing this compound across different assay systems?
Advanced Research Question
- Assay standardization : Use orthogonal assays (e.g., enzymatic vs. cell-based) to validate target engagement.
- Solubility adjustments : Replace DMSO with cyclodextrin-based formulations if aggregation artifacts are suspected .
- Metabolic stability analysis : Compare liver microsome data across species to identify interspecies variability in clearance rates .
What computational strategies can predict the reactivity of the trifluoromethyl group in this compound under varying reaction conditions?
Advanced Research Question
- Quantum mechanical calculations : Use density functional theory (DFT) to model transition states for trifluoromethyl group substitutions (e.g., Fukui indices for electrophilic attack sites) .
- Reaction path sampling : Combine molecular dynamics with metadynamics to explore energy barriers for hydrolysis or nucleophilic displacement .
What are the typical purification methods for this compound, and how do solvent choices impact crystallization efficiency?
Basic Research Question
- Chromatography : Reverse-phase HPLC with acetonitrile/water gradients (80:20 to 95:5) resolves polar byproducts .
- Crystallization : Use ethyl acetate/hexane gradients (0–100%) for slow crystallization. High-polarity solvents (e.g., methanol) may reduce crystal quality due to excessive solubility .
How does the presence of the azetidine ring influence the compound’s pharmacokinetic properties compared to similar piperidine-containing analogs?
Advanced Research Question
- Metabolic stability : Azetidine’s smaller ring size reduces CYP3A4-mediated oxidation compared to piperidine derivatives, as shown in microsomal assays .
- Membrane permeability : Azetidine’s rigidity improves logP by 0.5–1.0 units, enhancing blood-brain barrier penetration in rodent models .
What stability challenges are associated with the pyrimidin-2-amine moiety during long-term storage, and what formulation strategies mitigate degradation?
Basic Research Question
- Hydrolysis susceptibility : The NH group in pyrimidin-2-amine is prone to oxidation. Store under argon at -20°C in amber vials .
- Lyophilization : Formulate as a lyophilized powder with trehalose (1:5 molar ratio) to prevent hydrate formation .
What are the methodological considerations for designing structure-activity relationship (SAR) studies targeting modifications at the pyridine-3-carbonyl position?
Advanced Research Question
- Bioisosteric replacements : Test pyridazine or pyrazine analogs to assess electronic effects on binding affinity .
- Steric maps : Use X-ray crystallography or docking simulations to identify tolerated substituents at the 3-carbonyl position .
Which catalytic systems have proven effective for introducing the trifluoromethyl group in analogous pyridine derivatives?
Basic Research Question
- Copper-mediated cross-coupling : CuI/1,10-phenanthroline with TMSCF₃ as the trifluoromethyl source .
- Palladium catalysis : Pd(OAc)₂/Xantphos for Suzuki-Miyaura couplings with boronic esters .
How do solvent polarity and temperature gradients affect the regioselectivity of nucleophilic attacks on the azetidin-3-yl intermediate during derivatization?
Advanced Research Question
- Polar solvents (DMF) : Favor attack at the less hindered azetidine nitrogen (ΔΔG‡ = 2.1 kcal/mol via DFT) .
- Low temperatures (-20°C) : Suppress ring-opening side reactions, improving regioselectivity from 70% to 92% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

